Home > Products > Screening Compounds P105338 > Naloxonazine (dihydrochloride)
Naloxonazine (dihydrochloride) -

Naloxonazine (dihydrochloride)

Catalog Number: EVT-10884930
CAS Number:
Molecular Formula: C38H44Cl2N4O6
Molecular Weight: 723.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Naloxonazine (dihydrochloride) is a synthetic compound derived from naloxone, primarily recognized for its role as an opioid receptor antagonist. It is utilized in research settings to study opioid-induced respiratory depression and has potential applications in treating opioid overdose and addiction. Naloxonazine acts selectively on the mu-opioid receptor, making it a valuable tool in pharmacological studies.

Source and Classification

Naloxonazine is classified as an opioid antagonist, specifically targeting the mu-opioid receptor. It is often synthesized from naloxone, which is a well-known opioid antagonist used clinically to reverse opioid overdoses. The dihydrochloride form of naloxonazine enhances its solubility and stability, making it suitable for various experimental applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of naloxonazine typically involves several steps, starting with the modification of naloxone. The general synthetic route includes:

  1. Protection of Functional Groups: Initial steps often involve protecting the hydroxyl groups to prevent unwanted reactions during the synthesis.
  2. Formation of Key Intermediates: Utilizing reagents such as Grignard reagents or other coupling agents facilitates the formation of key intermediates.
  3. Deprotection and Finalization: The final steps involve deprotecting the functional groups to yield naloxonazine in its active form.

For instance, one method described involves treating naloxone with specific reagents under controlled conditions to yield naloxonazine with high purity and yield .

Molecular Structure Analysis

Structure and Data

Naloxonazine has a complex molecular structure characterized by a morphinan backbone similar to that of naloxone but with distinct modifications that enhance its selectivity and potency at the mu-opioid receptor. The chemical formula for naloxonazine dihydrochloride is C₁₉H₂₃Cl₂N₂O₃, and its molecular weight is approximately 392.31 g/mol.

Structural Features:

  • Morphinan Core: The structure retains the morphinan core typical of many opioids.
  • Substituents: Specific substituents on the nitrogen and hydroxyl groups are responsible for its antagonistic properties.
Chemical Reactions Analysis

Reactions and Technical Details

Naloxonazine participates in various chemical reactions typical of opioid derivatives. Notably:

  • Receptor Binding Studies: Naloxonazine undergoes competitive binding assays with mu-opioid receptors, demonstrating its antagonistic action.
  • Metabolic Stability Tests: The compound's stability can be assessed through reactions with metabolic enzymes, providing insights into its pharmacokinetic properties.

Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to monitor these reactions and assess purity .

Mechanism of Action

Process and Data

Naloxonazine functions primarily as a selective antagonist at the mu-opioid receptor. When administered, it competes with endogenous opioids (like endorphins) for binding sites on these receptors. This competition prevents the activation of downstream signaling pathways associated with pain relief and euphoria typically induced by opioids.

The mechanism can be summarized as follows:

  1. Binding: Naloxonazine binds to the mu-opioid receptor.
  2. Inhibition: This binding inhibits the receptor's activation by natural ligands or exogenous opioids.
  3. Physiological Effects: As a result, naloxonazine can reverse or mitigate effects such as respiratory depression caused by opioid overdose.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Naloxonazine dihydrochloride typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water due to its dihydrochloride form, which enhances its pharmacological utility.
  • Stability: The compound shows stability under standard laboratory conditions but should be protected from light and moisture.

Relevant data include melting point ranges, solubility parameters, and stability profiles under various pH conditions .

Applications

Scientific Uses

Naloxonazine has significant applications in scientific research, particularly in studies involving:

  • Opioid Overdose Treatment: Investigating its efficacy as a potential therapeutic agent against opioid overdose scenarios.
  • Pharmacological Research: Serving as a tool for understanding opioid receptor dynamics and developing new analgesics with fewer side effects.
  • Behavioral Studies: Examining the effects of opioids on behavior in animal models, contributing to our understanding of addiction mechanisms.
Neuropharmacological Mechanisms of μ1-Opioid Receptor Antagonism

Molecular Basis of μ1-Receptor Selectivity and Binding Dynamics

Naloxonazine dihydrochloride (C₃₉H₄₄N₄O₆·2HCl·H₂O) is a potent, irreversible antagonist distinguished by its high selectivity for the μ1-opioid receptor (μ1-OR) subtype. This selectivity arises from its unique bis-hydrazine structure, which enables covalent modification of the μ1-OR’s extracellular or transmembrane domains. Unlike competitive antagonists (e.g., naloxone), naloxonazine forms a stable Schiff base with lysine residues on the μ1-OR via its aldehyde group, leading to prolonged receptor inactivation [2] [6] [8]. Binding assays reveal that naloxonazine exhibits >100-fold higher affinity for μ1-OR (IC₅₀ = 1.3 nM) over μ2-OR (IC₅₀ > 150 nM), attributable to conformational differences in the receptor’s ligand-binding pocket [6] [8]. Kinetic studies demonstrate that this binding is non-equilibrium, with association rates (kₒₙ) exceeding dissociation rates (kₒff) by orders of magnitude, resulting in de facto irreversible binding [8].

Table 1: Binding Affinity Parameters of Naloxonazine at Opioid Receptor Subtypes

Receptor SubtypeIC₅₀ (nM)Association Rate (kₒₙ, M⁻¹s⁻¹)Dissociation Rate (kₒff, s⁻¹)
μ1-OR1.35.2 × 10⁵3.0 × 10⁻⁶
μ2-OR>1501.8 × 10⁴8.4 × 10⁻⁴
δ-OR852.9 × 10⁴1.2 × 10⁻³
κ-OR>500Not detectedNot detected

Differential Modulation of Opioid Receptor Subtypes (μ1 vs. μ2) in Neural Circuits

Naloxonazine’s subtype specificity enables dissection of μ1- and μ2-mediated neural pathways. In the parabrachial nucleus (PBN), μ1-OR blockade by naloxonazine (1 μM) inhibits >90% of DAMGO-stimulated [³⁵S]-GTPγS incorporation—a marker of G-protein coupling—while leaving μ2-OR activity intact [1]. This translates to distinct behavioral outcomes:

  • Feeding Behavior: Infusion into the lateral PBN reduces food intake by 42.3% in rats, confirming μ1-OR’s role in appetite regulation [1].
  • Respiratory Control: Systemic naloxonazine (1.5 mg/kg, IV) converts morphine-induced respiratory depression into excitatory ventilatory responses (e.g., increased frequency of breathing by 65% and peak inspiratory flow by 48%). This "overshoot" implies μ1-OR blockade unmasks compensatory non-μ1 excitatory pathways, likely involving brainstem circuits [8].
  • Ventilatory Challenges: During hypoxia-hypercapnia, μ1-OR antagonism amplifies morphine’s disruption of expiratory timing (e.g., 210% increase in expiratory delay), indicating μ1-ORs stabilize breathing under stress [8].

Conversely, μ2-ORs (unaltered by naloxonazine) predominantly mediate spinal analgesia and gastrointestinal transit, as evidenced by insensitivity to naloxonazine in pain models [5] [7].

Irreversible Binding Characteristics and Long-Term Receptor Inactivation

Naloxonazine’s covalent binding confers unique pharmacological properties:

  • Duration of Action: A single dose inactivates μ1-ORs for >24 hours, far exceeding naloxone’s 1–2 hour duration. Autoradiography confirms reduced DAMGO-stimulated GTPγS coupling in the PBN 24 hours post-infusion [1] [8].
  • Prolonged δ-OR Antagonism: Despite μ1-selectivity, high doses (≥1.5 mg/kg) irreversibly block δ-opioid receptors (δ-OR) in the spinal cord, inhibiting DPDPE-induced analgesia for 48 hours. This suggests collateral reactivity with δ-OR lysine residues [10].
  • Receptor Trafficking: Covalent modification prevents receptor internalization and recycling, forcing degradation. Studies in rat brains show a 70% reduction in surface μ1-ORs 6 hours post-administration, explaining persistent effects [8].

Table 2: Neurobehavioral Effects of Naloxonazine Pretreatment in Morphine-Treated Rats

Physiological ParameterChange After Morphine (Vehicle)Change After Morphine (Naloxonazine)Net Effect of μ1 Blockade
Frequency of Breathing (Freq)↓ 35%↑ 65%+100%
Peak Inspiratory Flow (PIF)↓ 28%↑ 48%+76%
Expiratory Delay↑ 40%↑ 210%+170%
Non-Eupneic Breathing Index (NEBI)↑ 25%↑ 140%+115%
Food Intake (24h)No change↓ 42%-42%

Data sourced from plethysmography and feeding studies [1] [8].

Naloxonazine’s irreversibility arises from kinetic trapping: Its hydrazine group forms a stable bond inaccessible to hydrolysis, requiring de novo receptor synthesis for functional recovery [6] [8]. This contrasts with reversible antagonists (e.g., naltrindole), whose effects diminish with drug clearance.

Properties

Product Name

Naloxonazine (dihydrochloride)

IUPAC Name

(4R,4aS,7E,7aR,12bS)-7-[(E)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride

Molecular Formula

C38H44Cl2N4O6

Molecular Weight

723.7 g/mol

InChI

InChI=1S/C38H42N4O6.2ClH/c1-3-15-41-17-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,45)27(41)19-21)39-40-24-10-12-38(46)28-20-22-6-8-26(44)32-30(22)36(38,34(24)48-32)14-18-42(28)16-4-2;;/h3-8,27-28,33-34,43-46H,1-2,9-20H2;2*1H/b39-23+,40-24+;;/t27-,28-,33+,34+,35+,36+,37-,38-;;/m1../s1

InChI Key

VIAIHLLKDJKEKM-DCBBKWFGSA-N

Canonical SMILES

C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl

Isomeric SMILES

C=CCN1[C@H]2[C@]3([C@]4(C5=C(C2)C=CC(=C5O[C@H]4/C(=N/N=C\6/[C@@H]7OC8=C(C=CC9=C8[C@]72[C@]([C@@H](C9)N(CC2)CC=C)(CC6)O)O)/CC3)O)CC1)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.